1-(6-Chloropyridin-3-yl)propan-1-one

Vue d'ensemble

Description

1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .

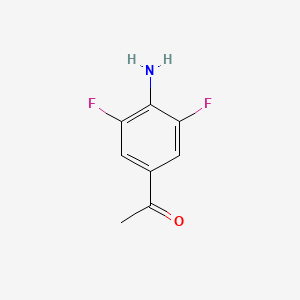

Molecular Structure Analysis

The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .Physical And Chemical Properties Analysis

1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .Applications De Recherche Scientifique

Synthesis of Imidazolidin-2-imine Derivatives

The compound is used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine . This process involves the reduction of imidacloprid by activated Fe in conc. HCl to obtain a dis-nitro imidacloprid . The synthesized compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .

Production of N-Methylmethanamine

A method for the continuous production of 1-(6-chloropyridin-3-yl)-N-methylmethanamine has been patented . This method offers a high yield of the product in a short time .

Toxicity Studies

The compound is used in toxicity studies, particularly in relation to its metabolite 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one . These studies investigate the acute and chronic toxicity of the compound and its metabolite in Apis mellifera .

Pesticide Research

The compound is a key ingredient in the synthesis of imidacloprid, a widely used neonicotinoid insecticide . Research into the synthesis and application of this insecticide often involves the use of 1-(6-Chloropyridin-3-yl)propan-1-one .

Catalyst Research

The compound is used in research into catalytic hydrogenations . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported, and the compound plays a role in these processes .

Environmental Impact Studies

Given its use in pesticides, the compound is often studied for its environmental impact, particularly its effect on non-target organisms . These studies help inform regulations and safety guidelines for the use of such compounds .

Propriétés

IUPAC Name |

1-(6-chloropyridin-3-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEASVECCOHTXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00617071 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(6-Chloropyridin-3-yl)propan-1-one | |

CAS RN |

872088-03-4 | |

| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)

![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)